molecular formula C12H10ClNO3 B103511 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 16600-22-9

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B103511
CAS No.: 16600-22-9
M. Wt: 251.66 g/mol
InChI Key: XWMCHSWUDMFGSW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9) is a quinoline derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . It features a chlorine atom at position 7, a hydroxyl group at position 4, and an ethyl ester at position 3 of the quinoline ring. This compound is primarily utilized as a precursor in the synthesis of antimicrobial agents and histamine H₂-receptor antagonists . Its synthesis involves the reaction of diethyl ethoxymethylmalonate with 3-chloroaniline, though side products like 4-ethoxyquinolines may form under specific conditions . Safety data indicate hazards such as skin/eye irritation and respiratory discomfort (H315, H319, H335), necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate serves as a key intermediate in the synthesis of more complex quinoline derivatives. It is utilized in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction: Potential reduction of nitro groups to amines.
  • Substitution Reactions: Chlorine atoms can be substituted with nucleophiles.

Biological Applications

The compound has shown promising biological activities:

Antimicrobial Properties:
Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.039

This efficacy makes it a candidate for further development as an antibiotic .

Anticancer Activity:
In vitro studies have demonstrated that this compound induces cytotoxicity in several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves the inhibition of critical cellular pathways necessary for tumor growth .

Pharmaceutical Development

The compound is explored for its potential use in developing new pharmaceuticals aimed at treating infectious diseases and cancer. Its unique structure allows it to target resistant microbial strains effectively, enhancing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against Helicobacter pylori, a bacterium implicated in gastric ulcers and cancer. The results indicated an MIC of approximately 25 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of this compound on MCF-7 and HeLa cells. Results showed significant cytotoxicity at low concentrations, suggesting that structural modifications could enhance its efficacy against various cancers while minimizing side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

The structural and functional versatility of quinoline-3-carboxylates allows for extensive modifications, leading to analogs with distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs with Halogen and Substituent Variations

CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
16600-22-9 C₁₂H₁₀ClNO₃ 7-Cl, 4-OH 251.67 Antimicrobial precursor; intermediate in drug synthesis
5350-94-7 C₁₃H₁₂ClNO₃ 7-Cl, 4-OH, 8-Me 265.69 Increased lipophilicity due to methyl group; structural analog
70458-93-4 C₁₂H₉ClFNO₃ 7-Cl, 6-F, 4-OH 265.66 Enhanced antibacterial activity; fluorine improves metabolic stability
50593-26-5 C₁₃H₁₂ClNO₃ 7-Cl, 4-OH, 2-Me 265.69 Steric hindrance from 2-Me may affect binding interactions
391-02-6 C₁₃H₁₀F₃NO₃ 7-CF₃, 4-OH 285.22 Strong electron-withdrawing CF₃ group increases acidity of 4-OH

Functional Group Modifications

  • Fluorinated Derivatives: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): The addition of fluorine at position 6 enhances antibacterial efficacy and pharmacokinetic stability due to fluorine’s electronegativity and small atomic radius . Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Incorporation of a cyclopropyl and nitro group expands its pharmacological profile, though nitro groups may introduce toxicity concerns .

Biological Activity

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClN1O3C_{12}H_{10}ClN_{1}O_{3} and a molecular weight of approximately 269.66 g/mol. The compound features a quinoline ring system, which is known for its pharmacological significance.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, particularly Helicobacter pylori , which is associated with gastric ulcers and cancer. In a study, derivatives of this compound showed potent antimicrobial effects, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against H. pylori strains .

CompoundMIC (μg/mL)Target
This compound25H. pylori
Other derivatives10-50Various bacterial strains

Anticancer Activity

The compound also demonstrates anticancer properties . In vitro studies have shown that it can induce cytotoxicity in several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism appears to involve the inhibition of specific cellular pathways critical for tumor growth and survival .

Antioxidative Effects

Research has explored the antioxidative potential of this compound. It was found to exhibit prooxidative activity under certain conditions, suggesting that it may play a dual role in cellular oxidative stress modulation. This property could be beneficial in therapeutic contexts where oxidative stress is implicated .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, potentially leading to oxidative damage in susceptible cells.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, preventing further proliferation.

Case Studies

  • Antimicrobial Efficacy Against H. pylori :
    A study conducted on the effects of this compound revealed significant inhibition of H. pylori growth in laboratory settings, suggesting its potential as a therapeutic agent for gastric infections .
  • Cytotoxicity in Cancer Cells :
    In vitro assays demonstrated that this compound effectively reduced cell viability in MCF-7 and HeLa cell lines, indicating its potential use in cancer therapy .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and its derivatives?

Methodological Answer:
The compound is synthesized via regioselective alkylation or esterification of the quinoline core. Key steps include:

  • Ethylation conditions : Heating in polar aprotic solvents (e.g., DMSO) with or without phase-transfer catalysts like tetrabutylammonium iodide (Bu₄NI) to control regioselectivity between N-ethylation and O-ethylation .
  • Derivatization : Functionalization at the 1-, 6-, or 8-positions via nucleophilic substitution (e.g., propargylation followed by click chemistry with azides under Sharpless conditions) .
  • Purification : Column chromatography and recrystallization in ethanol or DMSO to isolate products. Structural confirmation requires ¹H NMR, IR, and elemental analysis .

Q. Basic: How can spectroscopic and crystallographic techniques resolve ambiguities in the compound’s structure?

Methodological Answer:

  • ¹H NMR : Assign signals for the hydroxyquinoline proton (δ ~12 ppm, broad) and ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) .
  • X-ray crystallography : Use SHELX or OLEX2 for structure refinement. For example, intermolecular C–H⋯O and C–H⋯Cl hydrogen bonds in derivatives influence packing arrangements .
  • MS and IR : Confirm molecular ions (e.g., [M+H]⁺ at m/z 269.66) and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. Advanced: How can researchers address contradictory data in regioselectivity during ethylation reactions?

Methodological Answer:
Contradictions in N- vs. O-ethylation ratios arise from solvent polarity and catalyst use:

  • Solvent effects : DMSO favors N-ethylation due to its strong hydrogen-bond-accepting capacity, while less polar solvents shift selectivity toward O-ethylation .
  • Catalytic influence : Bu₄NI enhances O-ethylation by stabilizing transition states via ion-pair interactions. Validate outcomes using HPLC-MS to quantify product ratios .
  • Kinetic vs. thermodynamic control : Monitor reaction progress at varying temperatures (e.g., 60°C vs. 100°C) to determine dominant pathways .

Q. Advanced: What strategies optimize crystallographic refinement for derivatives with complex substituents?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) for twinned crystals or low-symmetry space groups .
  • Refinement tools : SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters for Cl/F atoms) and OLEX2 for visualizing intermolecular interactions (e.g., π-π stacking in nitro-substituted derivatives) .
  • Validation : Check for overfitting using R-free values and enforce geometric restraints for disordered ethyl groups .

Q. Advanced: How can discrepancies in antimicrobial activity data for derivatives be systematically analyzed?

Methodological Answer:

  • Structure-activity relationships (SAR) : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains. Substituents at the 8-position (e.g., nitro groups) often enhance potency .
  • Bioassay standardization : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
  • Mechanistic studies : Perform DNA gyrase inhibition assays to confirm quinolone-like activity .

Q. Advanced: What computational methods complement experimental data for predicting reactivity?

Methodological Answer:

  • DFT calculations : Model transition states for ethylation reactions using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity .
  • Molecular docking : Screen derivatives against bacterial DNA gyrase (PDB ID: 1KZN) to prioritize synthesis targets .
  • ADMET prediction : Use SwissADME to assess solubility and cytochrome P450 interactions for lead optimization .

Properties

IUPAC Name

ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCHSWUDMFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323108
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-22-9
Record name 16600-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroaniline (5.0 g) and diethyl ethoxymethylenemalonate (10.2 g) were reacted in the same manner as in Experimental Example 1 to obtain 7-chloro-3-ethoxycarbonyl-4(1H)-quinolone (13.0 g). This compound (5.0 g) was hydrolyzed in the same manner as in Experimental Example 2 to obtain a carboxylic acid (4.2 g). This acid derivative (4.2 g) was dissolved in pyridine (40 ml), piperazine (5.2 g) was added to the solution, and the mixture was heated under reflux for 48 hours. The solvent was removed by distillation, and the residue was purified by column chromatography (Wako Gel C-200, 100 g). Elution with a mixed solvent of chloroform (90 parts) and methanol (10 parts) gave 7-piperazinyl-4(1H)-quinolone (compound 67, 3.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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